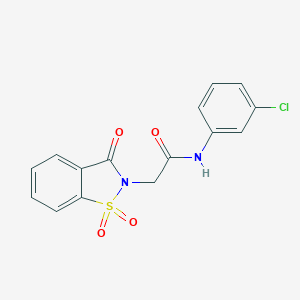

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVUPIPVTFGSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The intermediate 2-chloro-N-(3-chlorophenyl)acetamide is synthesized via acylation of 3-chloroaniline with chloroacetyl chloride. The reaction proceeds under Schotten-Baumann conditions, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base (e.g., potassium carbonate or sodium carbonate) neutralizes HCl byproducts, driving the reaction to completion.

Reaction equation:

Optimized Reaction Conditions

-

Solvent: Ethyl methyl ketone (EMK) or tetrahydrofuran (THF)

-

Temperature: 7–10°C during reagent addition, followed by stirring at room temperature for 2–4 hours.

-

Molar ratio: 1:1 (amine:chloroacetyl chloride) to prevent diacylation.

-

Workup: Filtration, washing with water, and recrystallization from ethanol.

Table 1: Comparative Synthesis Conditions for 2-Chloro-N-(3-Chlorophenyl)Acetamide

Formation of the Benzisothiazole Moiety

Nucleophilic Substitution with Sodium Saccharin

The second step involves displacing the chloride atom in the intermediate with the saccharin anion. Sodium saccharin, generated in situ, reacts with 2-chloro-N-(3-chlorophenyl)acetamide in dimethylformamide (DMF) under reflux.

Reaction equation:

Critical Process Parameters

-

Solvent: DMF (polar aprotic solvent enhances nucleophilicity).

-

Stoichiometry: Equimolar ratios prevent polysubstitution.

-

Reaction monitoring: Precipitation of NaCl indicates completion.

Table 2: Key Spectral Data for Final Compound

| Technique | Observations |

|---|---|

| IR (KBr) | 3237 cm (N–H), 1695 cm (C=O amide), 1393/1168 cm (S=O) |

| H NMR (CDOD) | δ 4.10 (s, 2H, N–CH), 7.00–8.23 (m, 8H, Ar–H), 8.52 (s, 1H, NH) |

Yield Optimization and Byproduct Mitigation

Challenges in Intermediate Synthesis

Excess chloroacetyl chloride or elevated temperatures during the first step lead to O-acylation, producing undesired diacylated byproducts. Method A (THF, KCO) achieves higher yields (72%) due to better solubility of intermediates and milder conditions.

Enhancing Final Step Efficiency

-

Solvent purity: Anhydrous DMF prevents hydrolysis of sodium saccharin.

-

Catalysis: No catalyst required, but stirring rate (>300 rpm) improves mixing.

-

Recrystallization: Ethanol-acetone (1:1) yields high-purity crystals (mp 148°C).

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the phenyl ring or modifications to the heterocyclic core. Examples include:

Key Structural Observations :

Biological Activity

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-pathogenic applications. This article reviews the biological activity of this compound based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H10ClN2O4S

- Molecular Weight : 302.74 g/mol

The compound's biological activity is primarily attributed to its ability to inhibit quorum sensing (QS) in bacteria. Quorum sensing is a communication process that allows bacteria to coordinate their behavior based on population density, influencing virulence and biofilm formation.

Key Findings:

- Quorum Sensing Inhibition : Research indicates that derivatives of benzisothiazol exhibit significant inhibition of QS in various bacterial strains, including Pseudomonas aeruginosa. This inhibition correlates with a reduction in virulence factors such as elastase production and biofilm formation .

- Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can enhance the efficacy of conventional antibiotics when used in combination therapy .

Study 1: QS Inhibition in Pseudomonas aeruginosa

In a study published in 2012, several benzoxazole derivatives were synthesized and tested for their QS inhibitory activities. Among them, compounds similar to this compound showed promising results in reducing biofilm formation and virulence factor production in Pseudomonas aeruginosa PA01 strain .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of benzisothiazole derivatives. The study revealed that these compounds exhibited significant antifungal activity against various fungal pathogens. The presence of specific functional groups was critical for their effectiveness .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide?

The compound is typically synthesized via sequential alkylation and ring-expansion reactions. Sodium saccharin reacts with chloroacetate derivatives (e.g., ethyl chloroacetate) under thermal or ultrasonic conditions to form intermediates like ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate. Subsequent hydrazinolysis or nucleophilic substitution with 3-chloroaniline yields the target compound. Ultrasonic irradiation improves reaction efficiency by reducing side products .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation (e.g., in dichloromethane). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods with SHELXS-96. Refinement employs SHELXL-2018, which optimizes hydrogen bonding networks and thermal displacement parameters. For example, a related compound showed planar benzisothiazole rings with C–C bond lengths averaging 1.39 Å .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Cyclooxygenase (COX) inhibition : Assessed via enzyme-linked immunosorbent assay (ELISA) using purified COX-1/COX-2.

- Analgesic activity : Tail-flick or hot-plate tests in rodents (e.g., ED₅₀ calculation).

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis to track metabolite formation .

Advanced Research Questions

Q. How do reaction conditions (e.g., microwave vs. ultrasonic irradiation) impact the synthesis efficiency of intermediates?

Microwave irradiation accelerates ring expansion via dielectric heating, reducing reaction time from hours to minutes (e.g., 15 minutes at 100°C vs. 6 hours under reflux). Ultrasonic methods enhance mass transfer, improving yields by 10–15% compared to thermal methods. However, microwave conditions may increase byproduct formation if temperature gradients occur .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies often arise from metabolic differences. For example, 2-(1,1-dioxido-3-oxo-benzisothiazolyl) derivatives show reduced hepatotoxicity in vivo due to hydrolysis into hydrophilic metabolites (e.g., compound 50 in ), which are rapidly excreted. To reconcile

- Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).

- Use knockout animal models to isolate metabolic pathways (e.g., CYP450 isoforms).

Q. How is computational modeling applied to predict structure-activity relationships (SAR) for analogs?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) of the benzisothiazole ring, correlating with COX-2 binding affinity. Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonding between the acetamide group and Arg120/His90 residues .

| Analog Modification | ΔG (Binding Energy, kcal/mol) | COX-2 IC₅₀ (µM) |

|---|---|---|

| -Cl substituent at C3 | -9.2 | 0.45 |

| -OCH₃ substituent at C4 | -8.1 | 1.2 |

Q. What green chemistry approaches optimize the synthesis of this compound?

Q. How does the metabolic pathway of this compound differ from traditional NSAIDs?

Unlike acetaminophen, which forms hepatotoxic NAPQI via CYP2E1, this compound undergoes hydrolysis to a sulfonated metabolite (), which lacks electrophilic reactivity. LC-MS/MS tracks metabolites in urine, showing >80% excretion within 24 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.